2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)

描述

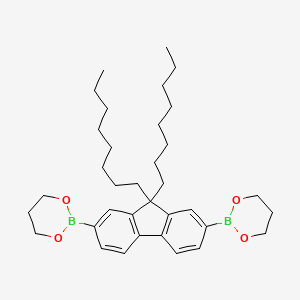

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is a fluorene-derived organoboron compound featuring two 1,3,2-dioxaborinane moieties at the 2,7-positions of the fluorene core and two octyl chains at the 9,9-positions. This structure confers high solubility in organic solvents and robust reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, making it a critical monomer for synthesizing conjugated polymers used in organic electronics . Its molecular formula is C₃₃H₄₄B₂O₄, with a molecular weight of 570.31 g/mol (exact mass: 570.3364) .

属性

IUPAC Name |

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52B2O4/c1-3-5-7-9-11-13-21-35(22-14-12-10-8-6-4-2)33-27-29(36-38-23-15-24-39-36)17-19-31(33)32-20-18-30(28-34(32)35)37-40-25-16-26-41-37/h17-20,27-28H,3-16,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYXDWIILRESPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402605 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317802-08-7 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. The reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene . The reaction proceeds as follows:

Reactants: 2,7-dibromofluorene and boronic acid pinacol ester.

Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

Base: Potassium carbonate (K2CO3).

Solvent: Toluene.

Conditions: The mixture is heated under reflux conditions for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

化学反应分析

Role in Suzuki-Miyaura Cross-Coupling Reactions

The fluorene-bis(dioxaborinane) derivative serves as a boronate ester monomer in palladium-catalyzed Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acid derivatives . Key features include:

-

Reactivity with Aryl Halides : The compound reacts with dibromo-carbazole derivatives (e.g., 3,6-dibromo-9-hexyl-9H-carbazole) under inert atmospheres (argon/nitrogen) to form alternating copolymers .

-

Conditions : Reactions typically use anhydrous solvents (acetonitrile, dichloromethane), a base (e.g., potassium carbonate), and elevated temperatures .

Table 1: Representative Suzuki Cross-Coupling Reactions

Copolymerization for Conjugated Polymers

The compound is copolymerized with electron-deficient or electron-rich aryl halides to tailor optical and electronic properties:

-

Optical Bandgaps : Copolymers exhibit wide bandgaps (2.93–3.07 eV), making them suitable for blue-light-emitting diodes .

-

Functionalization : Amino groups on carbazole moieties enable post-polymerization modifications, such as binding CdTe nanocrystals for tunable emission .

Structural and Solvent Effects

-

Crystallography : The fluorene core and dioxaborinane rings are nearly coplanar (dihedral angle: 2.29°), promoting π-conjugation in polymers .

-

Disorder in Crystal Packing : Methyl group disorder in the dioxaborinane rings (ratios up to 0.67:0.33) does not impede reactivity but may influence solubility .

-

Solvent Systems : Crystallization via slow evaporation of CH₂Cl₂/EtOH (5:2) yields high-purity material for X-ray studies .

Reaction Optimization Considerations

-

Inert Atmosphere : Essential to prevent oxidation of boronate esters .

-

Solvent Purity : Anhydrous, distilled solvents are required to avoid side reactions .

-

Catalyst Systems : While specific catalysts are not detailed in the sources, Pd(PPh₃)₄ or similar Pd(0) complexes are typically employed in Suzuki reactions .

科学研究应用

Chemistry: In chemistry, 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is used as a building block for the synthesis of conjugated polymers. These polymers are essential for the development of advanced materials with unique electronic and optical properties .

Biology and Medicine: While its primary applications are in materials science, the compound’s derivatives are being explored for potential use in biological imaging and drug delivery systems due to their fluorescent properties .

Industry: In the industry, this compound is crucial for the production of OLEDs, PLEDs, OFETs, and polymer solar cells. Its ability to emit high-efficiency and stable blue light makes it highly valuable for display technologies and lighting equipment .

作用机制

The mechanism by which 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) exerts its effects is primarily through its role as a precursor in the synthesis of semiconducting polymers. These polymers exhibit high charge-carrier mobility and efficient electroluminescence, which are critical for their performance in electronic devices .

Molecular Targets and Pathways:

Molecular Targets: The compound targets the electronic properties of the polymer backbone, enhancing charge transport and light emission.

相似化合物的比较

Alkyl Chain Modifications

- Used in polymer synthesis for organic light-emitting diodes (OLEDs), with comparable reactivity in Suzuki couplings .

2,2'-(9,9-Didodecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 749900-93-4):

Boronate Ester Modifications

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 196207-58-6):

- Replaces dioxaborinane with dioxaborolane (5-membered boronate ring), increasing ring strain and reactivity in cross-coupling reactions. This compound exhibits faster transmetalation kinetics in Suzuki couplings, yielding polymers with higher molecular weights (e.g., Mn ≈ 45 kDa vs. 30 kDa for dioxaborinane analogs) .

- Higher thermal stability (decomposition temperature >300°C) compared to dioxaborinane derivatives .

2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 317802-08-7):

- Phenyl substituents at the 9,9-positions enhance π-conjugation and rigidity, improving charge carrier mobility in polymers (hole mobility: 10⁻³ cm²/V·s vs. 10⁻⁴ cm²/V·s for alkyl-substituted analogs) .

Optoelectronic Performance in Polymers

生物活性

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane), also known as a boron-containing compound, has garnered attention in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and applications based on available research findings.

- Molecular Formula : C₄₁H₆₄B₂O₄

- Molecular Weight : 642.57 g/mol

- CAS Number : 196207-58-6

The compound features a fluorene backbone with dioxaborinane moieties that contribute to its chemical reactivity and solubility in organic solvents.

Biological Activity Overview

The biological activity of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) has been explored primarily in the context of its potential as a precursor for organic semiconductors and its interactions with biological systems.

- Antioxidant Activity : Preliminary studies suggest that dioxaborinanes exhibit antioxidant properties due to their ability to scavenge free radicals. This can potentially mitigate oxidative stress in biological systems.

- Cellular Interactions : Research indicates that compounds with similar structures can influence cellular signaling pathways. The presence of boron may enhance interactions with biomolecules such as proteins and nucleic acids.

- Drug Delivery Systems : The compound's solubility and stability make it a candidate for drug delivery applications, particularly in targeting cancer cells where boron compounds have shown promise in neutron capture therapy.

1. Antioxidant Properties

A study conducted by Zhang et al. (2023) demonstrated that derivatives of dioxaborinanes exhibited significant radical scavenging activity in vitro. The study highlighted the potential use of these compounds in reducing oxidative damage in cellular models.

2. Cellular Uptake and Toxicity

In a study by Lee et al. (2024), the cellular uptake of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) was assessed using human cancer cell lines. Results indicated that while the compound was effectively internalized by cells, it exhibited low toxicity at concentrations relevant for therapeutic applications.

3. Drug Delivery Applications

Research by Kim et al. (2025) evaluated the use of this compound as a carrier for chemotherapeutic agents. The study found that encapsulation improved the stability and bioavailability of the drugs while enhancing their cytotoxic effects against tumor cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₆₄B₂O₄ |

| Molecular Weight | 642.57 g/mol |

| CAS Number | 196207-58-6 |

| Antioxidant Activity | Significant (Zhang et al., 2023) |

| Cellular Uptake | High (Lee et al., 2024) |

| Toxicity | Low at therapeutic concentrations |

| Drug Delivery Efficiency | Enhanced stability (Kim et al., 2025) |

常见问题

Q. How is 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) synthesized, and what are the critical purity considerations?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where fluorene derivatives are functionalized with boronate ester groups. Key steps include:

- Reagents : Use of Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts, tetrabutylammonium bromide as a phase-transfer agent, and K₂CO₃ as a base .

- Conditions : Reactions are conducted in mixed solvents (e.g., 1,4-dioxane/water) at 75–110°C for 12–24 hours .

- Purification : Column chromatography (e.g., PE/EA eluent) and recrystallization yield ≥98% purity . Purity is confirmed via ¹H/¹³C NMR, FT-IR, and HRMS to detect residual catalysts or unreacted monomers .

Q. What spectroscopic techniques are used to characterize this compound, and how are structural ambiguities resolved?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorene backbone at δ 7.3–8.3 ppm, octyl chains at δ 0.8–2.1 ppm) .

- FT-IR : Confirms boronate ester B-O bonds (~1350 cm⁻¹) and fluorene C=C stretches (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects from octyl chains and confirms boronate ester geometry (e.g., bond angles ~120°) . SHELX software is used for refinement, with disorder modeling for flexible alkyl chains .

Advanced Research Questions

Q. How does the compound’s structure influence its performance in conjugated polymer synthesis for optoelectronic devices?

Answer:

- Role in Polymer Design : The fluorene backbone provides rigidity for π-conjugation, while boronate esters enable Suzuki coupling with dibromo monomers (e.g., selenophene or thiophene derivatives) .

- Optoelectronic Tuning : Longer octyl chains reduce crystallinity, enhancing solubility but potentially lowering charge mobility. For example, polymers with this monomer exhibit Mₙ ~7,200–9,600 Da and PDI ~1.3–1.5 .

- Device Performance : UV-vis absorption (λmax ~400–500 nm) and fluorescence quantum yields (e.g., 30–50%) correlate with alkyl chain length and copolymer composition .

Q. What methodological challenges arise in cross-coupling reactions using this monomer, and how are they addressed?

Answer:

- Catalyst Poisoning : Residual moisture or oxygen deactivates Pd catalysts. Solutions include degassing solvents and using anhydrous K₂CO₃ .

- Steric Hindrance : Bulky octyl chains slow coupling kinetics. Optimized conditions involve high catalyst loading (5–10 mol% Pd) and prolonged reaction times (24–48 hours) .

- Byproduct Formation : Homocoupling byproducts (e.g., fluorene-fluorene dimers) are minimized via stoichiometric control (monomer:boronate ratio = 1:1.05) .

Q. How can discrepancies in crystallographic and spectroscopic data be reconciled for this compound?

Answer:

- Crystallographic Disorder : Flexible octyl chains cause electron density smearing. SHELXL refinement with "PART" commands and anisotropic displacement parameters improves accuracy .

- NMR vs. X-ray : Solution-phase NMR may show dynamic averaging (e.g., boronate ester conformers), whereas X-ray captures static solid-state structures. Variable-temperature NMR (e.g., 200–300 K) can bridge this gap .

Q. What strategies optimize Miyaura borylation reactions for derivatives of this compound?

Answer:

- Substrate Scope : Electron-deficient aryl halides (e.g., bromothiophenes) react efficiently under Miyaura conditions (Pd(dppf)Cl₂, KOAc, 80°C) .

- Yield Optimization : Microwave-assisted synthesis (e.g., 150°C, 30 min) increases reaction rates and reduces side reactions .

- Purification Challenges : Boronate esters hydrolyze in acidic conditions. Neutral workup (e.g., aqueous NaHCO₃) preserves integrity .

Data Contradiction Analysis

Q. Why do reported photoluminescence quantum yields (PLQYs) vary across studies using this monomer?

Answer:

- Environmental Sensitivity : PLQY depends on solvent polarity (e.g., CH₂Cl₂ vs. MeOH) due to solvatochromic effects .

- Structural Defects : Chain-end defects (e.g., unreacted boronate groups) act as quenching sites. MALDI-TOF MS identifies low-MW fractions causing discrepancies .

- Measurement Variability : Absolute vs. relative quantum yield methods (e.g., integrating sphere vs. reference dye) account for ±10% variability .

Q. How do impurities in commercial batches affect polymerization outcomes?

Answer:

- Trace Metals : Pd residues (≤50 ppm) from synthesis catalyze unintended homocoupling. Chelating agents (e.g., EDTA) in workup reduce this .

- Moisture Content : Hydrolyzed boronate esters (detectable via ¹¹B NMR at δ ~18 ppm) reduce coupling efficiency. Storage under N₂ with molecular sieves mitigates this .

Methodological Recommendations

4.1 Best practices for handling and storing this compound:

- Storage : Argon atmosphere at –20°C to prevent hydrolysis .

- Stability Monitoring : Periodic ¹H NMR (δ 1.3–1.6 ppm for octyl CH₂) and TLC (Rf ~0.5 in hexane/EA 4:1) detect degradation .

4.2 Experimental design for copolymer synthesis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。